![molecular formula C15H16N6O2S B2465760 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1257552-20-7](/img/structure/B2465760.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
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Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Metabolic Stability Improvement in PI3K/mTOR Inhibitors
A study focused on the metabolic stability improvement of PI3Kα and mTOR inhibitors identified that modifying the benzothiazole ring with 6,5-heterocyclic analogues, including compounds structurally related to the one , resulted in similar in vitro potency and in vivo efficacy while reducing metabolic deacetylation issues, indicating its potential for therapeutic applications in cancer treatment (Stec et al., 2011).
Antidiabetic Activity Through Enzyme Inhibition
Research into novel bi-heterocycles, including derivatives structurally similar to the compound of interest, showed potent inhibitory potential against α-glucosidase enzyme, suggesting a valuable anti-diabetic agent profile. This demonstrates the compound's relevance in developing new treatments for diabetes (Abbasi et al., 2020).
Antimicrobial Properties
Several studies have synthesized derivatives of 1,3,4-oxadiazole and thiazole, related to the compound in focus, to evaluate their antimicrobial activity. These compounds showed significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents. For example, compounds were found to have notable activity against various microbial strains, suggesting their usefulness in addressing microbial resistance (Fahim et al., 2019).
Insensitive Energetic Materials
Research on derivatives containing the 1,2,4-oxadiazole moiety, like the compound , has explored their application as insensitive energetic materials. These studies focus on the synthesis and characterization of compounds for use in less sensitive explosive formulations, demonstrating the chemical's potential in defense and industrial applications (Yu et al., 2017).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-9-4-3-5-12(17-9)20-15-19-11(8-24-15)6-13(22)16-7-14-18-10(2)21-23-14/h3-5,8H,6-7H2,1-2H3,(H,16,22)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORPTBEGANOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide |
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